2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile
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Overview
Description
2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the amino and nitrile groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile is NRF2 . NRF2 (Nuclear factor erythroid 2–related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative stress .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins play a crucial role in neutralizing reactive oxygen species (ROS), reducing inflammation, and enhancing cellular resistance to oxidative stress .
Pharmacokinetics
It has been reported that these compounds aremoderately stable in liver microsomes , suggesting that they may have a reasonable half-life and potential bioavailability.
Result of Action
The activation of NRF2 by this compound results in the inhibition of LPSEc-stimulated inflammation in macrophages . This suggests that the compound may have potential anti-inflammatory effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of these compounds in liver microsomes suggests that they may be affected by factors such as liver function and the presence of other drugs or substances. More research is needed to fully understand these interactions .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these findings and to understand the mechanisms involved.
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur. The reaction typically proceeds under basic conditions, often using inorganic bases such as sodium carbonate or potassium carbonate .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using high-speed vibration milling (HSVM). This method involves the solvent-free reaction of cyclohexanone and malononitrile in the presence of elemental sulfur and a base, such as diethylamine. The reaction is conducted at a vibrational frequency of 30 Hz for 30 minutes, resulting in good yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile has several applications in scientific research:
Comparison with Similar Compounds
2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
2-Amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: This compound has a similar structure but contains an additional oxo group, which may alter its reactivity and biological activity.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:
The unique combination of the amino and nitrile groups in this compound makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-4-7-8-5-1-2-6(3-5)9(8)13-10(7)12/h5-6H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGVXNCBGQVBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2SC(=C3C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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